molecular formula C30H48O3 B157798 Lucidadiol CAS No. 252351-95-4

Lucidadiol

Cat. No. B157798
M. Wt: 456.7 g/mol
InChI Key: AZPOACUDFJKUHJ-GPEQXWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucidadiol is a triterpenoid, a natural product found in Ganoderma pfeifferi and Ganoderma lucidum . It is known to have various biological functions .


Molecular Structure Analysis

Lucidadiol has a molecular formula of C30H48O3 . The IUPAC name is (3 S ,5 R ,10 S ,13 R ,14 R ,17 R )-3-hydroxy-17- [ ( E ,2 R )-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta [a]phenanthren-7-one .


Physical And Chemical Properties Analysis

Lucidadiol has a molecular weight of 456.7 g/mol . More specific physical and chemical properties were not found in the search results.

properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPOACUDFJKUHJ-GPEQXWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045682
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidadiol

CAS RN

252351-95-4
Record name Lucidadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252351-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidadiol
Reactant of Route 2
Lucidadiol
Reactant of Route 3
Lucidadiol
Reactant of Route 4
Lucidadiol
Reactant of Route 5
Lucidadiol
Reactant of Route 6
Lucidadiol

Citations

For This Compound
201
Citations
SA Shin, JS Lee, BJ Joo, G Ryu, M Han, H Kim… - Applied Biological …, 2021 - Springer
… In this study, lucidadiol significantly reduced B16 … that lucidadiol remarkably downregulated phospho-Akt/ERK/JNK, but not p38. Taken together, our results suggest that lucidadiol could …
Number of citations: 10 link.springer.com
SS Zhang, QY Ma, SZ Huang, HF Dai, ZK Guo, ZF Yu… - Phytochemistry, 2015 - Elsevier
… 24,26-dihydroxy-25-methoxy, 11-oxo-lucidadiol, 11β-hydroxy-lucidadiol, lucidone H and lanosta-7,9(11),24E… The structure of compound 7 was then identified as 11β-hydroxy-lucidadiol. …
Number of citations: 38 www.sciencedirect.com
AG González, F León, A Rivera… - Journal of natural …, 1999 - ACS Publications
Two new lanostanoids lucidadiol (1) and lucidal (2), were isolated from an ethanolic extract of Ganoderma lucidum, together with the known compounds ganodermadiol; …
Number of citations: 82 pubs.acs.org
RAA Mothana, NAA Ali, R Jansen, U Wegner, R Mentel… - Fitoterapia, 2003 - Elsevier
… type A is 0.22 mmol/l for lucidadiol (2) and 0.19 mmol/l for applanoxidic acid G (3). Antiviral activity against HSV type 1 could not be found for lucidadiol (2) and applanoxidic acid G (3). …
Number of citations: 177 www.sciencedirect.com
IS Lee, BR Ahn, JS Choi, M Hattori, BS Min… - Bioorganic & medicinal …, 2011 - Elsevier
… In contrast, none of the compounds except lucidadiol (13) and lucidenic acid N (14) exhibited butyrylcholinesterase-inhibitory activity at concentrations up to 200μM. These results …
Number of citations: 93 www.sciencedirect.com
XQ Chen, J Zhao, LX Chen, SF Wang, Y Wang, SP Li - Phytochemistry, 2018 - Elsevier
… Furthermore, in an in vitro assay, Resinacein C, ganoderic acid Y, lucialdehyde C, 7-oxo-ganoderic acid Z 3 , 7-oxo-ganoderic acid Z, and lucidadiol showed strong inhibitory effects …
Number of citations: 45 www.sciencedirect.com
THJ Niedermeyer, U Lindequist, R Mentel… - Journal of Natural …, 2005 - ACS Publications
… The 13 C NMR data were similar to those of ganoderone B, 24 also known as lucidadiol, 25 except for the absence of the signal for the secondary alcohol at δ C 77.8 (C-3), which was …
Number of citations: 174 pubs.acs.org
B Sharma, R Kumar - 2022 - ir.juit.ac.in
… Further mushroom metabolites – Lucidadiol and Erinacine A exhibited lower binding affinities -7.4 … Therefore, I propose that the mushroom metabolite Lucidadiol is a potential inhibitor of …
Number of citations: 0 www.ir.juit.ac.in
FF Piraino - International Journal of Medicinal Mushrooms, 2006 - dl.begellhouse.com
… Lucidadiol and applanoxidic acid were active against Influenza A virus at IC 50 concentrations of 22 and 19 uM, respectively. Neither was active against HSV-1. The method of isolation …
Number of citations: 21 www.dl.begellhouse.com
H Dhanjal, R Kumar - 2022 - ir.juit.ac.in
… The ligand of Lucidadiol was observed with a binding energy of -9.1 and RMSD of 0.0 and the ligand of Inotodiol was observed with a binding energy of -9.1 and RMSD of 0.0. …
Number of citations: 0 www.ir.juit.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.